4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide
Description
Properties
CAS No. |
632299-12-8 |
|---|---|
Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12ClNO2/c18-15-10-14(16(20)13-9-5-4-8-12(13)15)17(21)19-11-6-2-1-3-7-11/h1-10,20H,(H,19,21) |
InChI Key |
UCAFNKUHZDYYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Condensation
A prominent synthesis route involves microwave-assisted condensation of 1-hydroxy-2-naphthoic acid with substituted anilines. Key steps include:
- Reagents : Phosphorus trichloride (PCl₃) in chlorobenzene under microwave irradiation.
- Conditions : 150–200 W power, 80–120°C, 10–30 min reaction time.
- Yield : 60–85% depending on substituents.
Mechanism :
- Activation of the carboxylic acid via PCl₃ to form acyl chloride.
- Nucleophilic substitution with aniline derivatives.
Example Protocol :
1-Hydroxy-2-naphthoic acid (1.88 g, 10 mmol) + 4-chloroaniline (1.27 g, 10 mmol)
→ PCl₃ (1.38 mL, 15 mmol) in chlorobenzene (20 mL)
→ Microwave (150 W, 100°C, 15 min)
→ Neutralization with NaHCO₃ → Filtration → Recrystallization (ethanol).
Chlorination of Pre-Formed Carboxamide
Chlorination of 1-hydroxy-N-phenylnaphthalene-2-carboxamide is achieved via:
- Chlorinating Agents : Cl₂ gas or SOCl₂ in acetic acid.
- Conditions : 0–5°C, 2–4 h, followed by neutralization.
- Yield : 70–90%.
Key Data :
| Parameter | Value |
|---|---|
| Optimal Temp | 0–5°C |
| Reaction Time | 3 h |
| Solvent | Acetic acid |
| Workup | NaOH neutralization |
Stepwise Synthesis from Naphthalene Precursors
A multi-step approach involves:
- Synthesis of 4-Chloro-1-hydroxy-2-naphthoic acid :
- Coupling with Aniline :
Example :
4-Chloro-1-hydroxy-2-naphthoic acid (2.22 g, 10 mmol) + SOCl₂ (2.38 mL, 33 mmol)
→ Reflux in THF (30 mL, 4 h) → Add aniline (0.93 g, 10 mmol)
→ Stir at 25°C overnight → Filter → Wash with H₂O.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Modified SPPS techniques enable controlled assembly:
- Support : Aminated glass beads functionalized with Fmoc-protected intermediates.
- Coupling Agents : HOBt/EDC in DMF.
- Yield : 50–65%.
Advantages :
- Reduced side reactions.
- Simplified purification.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Microwave-Assisted | 85 | 98 | 0.5 | Moderate |
| Chlorination | 90 | 95 | 3 | High |
| Stepwise Synthesis | 75 | 97 | 8 | Low |
| SPPS | 65 | 99 | 24 | Low |
Critical Reaction Parameters
- Temperature : Excess heat (>120°C) leads to decarboxylation.
- Solvent Choice : Chlorobenzene enhances microwave absorption; THF improves acyl chloride stability.
- Catalysts : PCl₃ outperforms SOCl₂ in regioselectivity for chlorination.
Analytical Validation
Industrial-Scale Considerations
Chemical Reactions Analysis
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a model compound for studying halogenation reactions and the effects of halogen substituents on chemical reactivity.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. In photosynthetic systems, the compound inhibits photosynthetic electron transport by interacting with chlorophyll a and aromatic amino acids present in pigment-protein complexes, primarily in photosystem II . This inhibition disrupts the normal flow of electrons, leading to a decrease in photosynthetic efficiency.
Comparison with Similar Compounds
Key Observations:
Substituent Positions :
- The target compound’s hydroxy and chloro groups are at positions 1 and 4 on the naphthalene ring, respectively, distinguishing it from N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide (hydroxy at position 3, chloro on the phenyl ring) .
- The azo-containing compound (CAS 21839-86-1) has an additional azo (-N=N-) group at position 4, increasing molecular complexity and weight .
Functional Group Variations: Replacement of the carboxamide with a carbaldehyde (CAS 58132-06-2) reduces molecular weight and alters reactivity, favoring nucleophilic addition reactions .
Pharmacological and Industrial Implications
Azo Compounds :
The azo-containing analog (CAS 21839-86-1) may serve as a dye or pigment due to its extended conjugation and aromaticity .Aldehyde Intermediates :
4-Chloro-1-hydroxynaphthalene-2-carbaldehyde (CAS 58132-06-2) could act as a synthetic precursor for further functionalization, such as oxidation to carboxylic acids or condensation reactions .
Electronic and Steric Effects
Steric Hindrance : The phenyl group on the carboxamide nitrogen (target compound) may introduce steric hindrance compared to smaller substituents, affecting molecular interactions.
Biological Activity
4-Chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
The compound this compound has the following chemical structure:
- Molecular Formula : C17H13ClN2O2
- Molecular Weight : 314.75 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
In Vitro Studies
Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial for understanding its potency.
| Microbial Strain | MIC (µmol/L) | Reference |
|---|---|---|
| Staphylococcus aureus | 28.4 | |
| Mycobacterium marinum | 10.0 | |
| Mycobacterium kansasii | 13.0 |
The compound demonstrated comparable or superior activity against methicillin-resistant strains when compared to standard antibiotics like isoniazid and rifampicin. For instance, in a study involving methicillin-resistant Staphylococcus aureus (MRSA), it exhibited an MIC of 28.4 µmol/L, indicating strong antibacterial properties .
The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of the photosynthetic electron transport (PET) in chloroplasts, as demonstrated in spinach (Spinacia oleracea) studies. The most active compounds showed IC50 values around 16.9 μmol/L, indicating significant inhibition at low concentrations .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines.
Case Studies
In a study focusing on THP-1 (human monocytic leukemia) and MCF-7 (breast cancer) cell lines, the compound was found to:
- Induce significant cell cycle arrest in the G1 phase.
- Increase the proportion of annexin V-positive cells, indicating early apoptotic changes.
The results indicated that concentrations as low as 1 µM could significantly affect cell viability, with higher concentrations leading to increased apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of such compounds. The presence of halogen substituents like chlorine has been associated with increased lipophilicity and enhanced interaction with biological targets.
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increased lipophilicity |
| Trifluoromethyl | Enhanced antimicrobial properties |
| Nitro | Improved anticancer activity |
The lipophilicity of these compounds plays a crucial role in their ability to penetrate cellular membranes and interact with intracellular targets, thereby influencing their overall efficacy .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Precursor Preparation : Start with 4-chloro-1-hydroxynaphthalene-2-carboxylic acid (CAS 100712-26-3), a common intermediate .
Amide Coupling : Use coupling reagents like HATU or EDC with N-phenylamine under anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product.
Key Considerations : Optimize pH and temperature to avoid hydrolysis of the chloro or hydroxy groups. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR in DMSO-d6 to resolve aromatic protons (δ 6.8–8.5 ppm) and confirm the carboxamide linkage (NH signal ~δ 10.2 ppm) .
- FT-IR : Validate hydroxy (O–H stretch ~3200 cm) and amide (C=O stretch ~1650 cm) functional groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (calculated for CHClNO: 298.0634) .
Basic: What are the best practices for safe storage and handling in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N) at 0–6°C to prevent degradation. Avoid exposure to moisture or light .
- Handling : Use PPE (gloves, lab coat) and work in a fume hood. In case of skin contact, wash immediately with copious water (>15 minutes) .
- Incompatibilities : Reacts with strong oxidizing agents (e.g., HNO)—store separately .
Basic: How can researchers assess the purity of this compound?
Methodological Answer:
- HPLC : Use a reverse-phase C18 column with UV detection (λ = 254 nm). A single peak with >95% area indicates high purity .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/Cl percentages (±0.3% tolerance) .
- Melting Point : Sharp melting range (e.g., 210–212°C) confirms crystallinity and absence of impurities .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- SHELX Suite : Use SHELXL for single-crystal refinement. Key parameters:
- Challenges : Polymorphism may occur due to rotational flexibility of the phenyl group. Compare experimental and DFT-calculated structures to validate .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting)?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR to detect hindered rotation of the N-phenyl group (e.g., coalescence temperature analysis).
- Solvent Effects : Test in polar (DMSO) vs. non-polar (CDCl) solvents to identify hydrogen bonding or aggregation .
- Supplementary Techniques : X-ray crystallography or - COSY to assign coupling constants unambiguously .
Advanced: What strategies optimize reactivity studies for derivatization (e.g., azo coupling)?
Methodological Answer:
- Diazotization : React the hydroxy group with NaNO/HCl at 0–5°C, then couple with aryl diazonium salts.
- Catalysis : Use Cu(I) catalysts to enhance regioselectivity in cross-coupling reactions .
- Monitoring : Track reaction progress via UV-Vis (λ ~450 nm for azo products) .
Advanced: How can computational modeling predict biological or catalytic activity?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electron density maps. Focus on HOMO-LUMO gaps to predict redox activity .
- Docking Studies : For bioactivity, dock the compound into protein targets (e.g., kinases) using AutoDock Vina. Validate with MD simulations .
- SAR Analysis : Correlate substituent effects (e.g., Cl vs. NO) with activity using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
